molecular formula C8H7Cl2F2NO B1410682 2,3-Dichloro-4-(difluoromethoxy)benzylamine CAS No. 1803789-39-0

2,3-Dichloro-4-(difluoromethoxy)benzylamine

Cat. No.: B1410682
CAS No.: 1803789-39-0
M. Wt: 242.05 g/mol
InChI Key: XCXWNEQQPVTECU-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)benzylamine is a chemical reagent intended for research applications. This benzylamine derivative features both chloro and difluoromethoxy substituents on its aromatic ring, a structure of high interest in medicinal chemistry. Similar substituted benzylamine scaffolds are recognized as key intermediates in pharmaceutical development, particularly in the synthesis of potent and selective enzyme inhibitors . For instance, research into aryl benzylamine-based compounds has demonstrated their significant potential as selective, low nanomolar inhibitors for enzymes like 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapeutics . The difluoromethoxy group is a privileged motif in drug discovery, often used to optimize the physicochemical properties and metabolic stability of lead compounds . Researchers can utilize this reagent in various synthetic transformations, including reductive amination and amide bond formation, to build complex molecules for biological evaluation. The compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For specific data on this compound's solubility, stability, and handling, please contact our technical support team.

Properties

IUPAC Name

[2,3-dichloro-4-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F2NO/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-2,8H,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXWNEQQPVTECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Chlorination and Difluoromethylation

Step 1: Starting Material Preparation
The initial step involves the synthesis of a suitable benzylamine precursor, often 2,3-dichlorobenzylamine or related derivatives. The process begins with chlorination of a benzylamine or benzene derivative to introduce chlorine atoms at the desired positions (2 and 3). This chlorination can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure regioselectivity and minimize by-products.

Step 2: Introduction of the Difluoromethoxy Group
The key functionalization involves attaching the difluoromethoxy group (-OCF₂H). This is typically performed via nucleophilic substitution reactions where a suitable leaving group on the aromatic ring (e.g., a hydroxyl or halogen) reacts with a difluoromethylating reagent, such as difluoromethyl ether or difluoromethyl halides, in the presence of an inorganic base like cesium carbonate or sodium hydroxide. The reaction is conducted under an inert atmosphere (nitrogen) and at elevated temperatures (around 80-100°C) to facilitate the substitution.

Step 3: Conversion to Benzylamine
The nitrile or related intermediates are then reduced to the corresponding amines using reducing agents such as borane dimethylsulfide (BMS) or lithium aluminum hydride (LiAlH₄). The reduction is performed under nitrogen to prevent oxidation, yielding the target benzylamine derivative.

Specific Methodology from Patent Literature

A detailed patent describes a two-step process:

  • Step 1: Reacting 3-chloro-5-hydroxybenzonitrile with difluoromethylating reagents and inorganic bases (such as cesium carbonate) in solvents like N,N-dimethylformamide (DMF) at around 100°C under nitrogen to produce 3-chloro-5-(difluoromethoxy)benzonitrile.
  • Step 2: Reducing this nitrile with borane dimethylsulfide complex under nitrogen to obtain the benzylamine derivative.

This method emphasizes process simplicity, short reaction routes, and ease of control, making it suitable for industrial applications.

Data Table of Preparation Methods

Step Reagents & Conditions Purpose References
1 Chlorinating agent (SOCl₂, PCl₅), aromatic precursor Chlorination at positions 2 and 3 ,
2 Difluoromethylating reagent (difluoromethyl ether), inorganic base (Cs₂CO₃), solvent (DMF), 100°C, nitrogen atmosphere Introduction of difluoromethoxy group ,
3 Reducing agent (borane dimethylsulfide), inert atmosphere Reduction of nitrile to amine

Research Findings and Optimization

Research indicates that the key to high yield and purity lies in:

  • Precise control of reaction temperature and time during chlorination and difluoromethylation.
  • Use of inert atmospheres to prevent oxidation.
  • Selection of appropriate solvents such as DMF or DMSO for better solubility and reaction efficiency.
  • Efficient reduction conditions with borane complexes to avoid over-reduction or side reactions.

Notes on Industrial Application and Variations

  • The process can be scaled up with modifications such as continuous flow reactors for better heat dissipation and reaction control.
  • Variations include alternative fluoromethylation reagents or different chlorinating agents to optimize yield and selectivity.
  • The choice of solvents and bases can be tailored based on the specific equipment and safety protocols.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(difluoromethoxy)benzylamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted benzylamine derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Potential Drug Development : 2,3-Dichloro-4-(difluoromethoxy)benzylamine is being explored for its potential as a pharmaceutical compound. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and metabolic disorders. For example, its structural similarity to known inhibitors suggests it could modulate pathways related to Wnt signaling, which is crucial in various cancers .

Organic Synthesis

  • Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various substitution reactions, facilitating the creation of new compounds with desired biological activities.

Agrochemicals

  • Pesticide Development : Due to its chemical stability and reactivity, this compound is also investigated for use in developing agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for creating effective agricultural products.

Case Study 1: Inhibition of Notum

A study highlighted the compound's potential role as an inhibitor of Notum, an enzyme implicated in various diseases characterized by abnormal Wnt signaling. The research demonstrated that administering this compound could enhance Wnt signaling pathways, suggesting therapeutic applications in conditions like cancer .

Case Study 2: Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound to explore their biological activities. Variations in substituents have been shown to affect their efficacy as enzyme inhibitors, providing insights into structure-activity relationships that can guide future drug design efforts.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may differ based on the specific context of its use.

Comparison with Similar Compounds

Physical Properties :

  • Molecular Formula: C₈H₇Cl₂F₂NO
  • Molecular Weight : ~250.05 g/mol (calculated based on substituents).

Comparison with Similar Compounds

The compound is compared to structurally related benzylamine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Benzylamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity
2,3-Dichloro-4-(difluoromethoxy)benzylamine 2-Cl, 3-Cl, 4-OCF₂ C₈H₇Cl₂F₂NO ~250.05 High polarity; potential intermediate in drug synthesis
2-(Difluoromethoxy)benzylamine 2-OCF₂ C₈H₉F₂NO 173.16 Lower molecular weight; used in fluorinated drug intermediates
4-(3,4-Dichlorophenyl)benzylamine HCl 4-(3,4-Cl₂C₆H₃)C₆H₄CH₂NH₂·HCl C₁₃H₁₁Cl₂N·HCl 298.61 Bioactive; structural analog with dichlorophenyl moiety
Benzylamine None C₇H₉N 107.15 Baseline compound; exhibits anorectic effects in mice via amine oxidase interaction
2,3-Difluoro-4-methoxybenzylamine 2-F, 3-F, 4-OCH₃ C₈H₉F₂NO 173.16 Lower halogenation; similar applications in fluorochemical research

Key Comparisons:

Substituent Effects: Electron-Withdrawing Groups: The dichloro and difluoromethoxy groups in the target compound enhance electrophilicity and metabolic stability compared to non-halogenated benzylamines . Steric Hindrance: The 2,3-dichloro substitution may reduce enzymatic degradation rates compared to mono-substituted analogs (e.g., 2-(difluoromethoxy)benzylamine) .

Biological Activity: Benzylamine derivatives generally exhibit modulatory effects on amine oxidases, influencing behaviors like feeding (e.g., reduced food intake in mice) .

Physicochemical Properties: Solubility: The target compound’s higher halogen content reduces aqueous solubility compared to non-chlorinated analogs but improves lipid membrane permeability . Thermal Stability: Chlorine substituents increase melting/boiling points relative to fluoro- or methoxy-substituted derivatives .

Biological Activity

Overview

2,3-Dichloro-4-(difluoromethoxy)benzylamine is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group attached to a benzylamine backbone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • IUPAC Name: this compound
  • Molecular Formula: C8H7Cl2F2N
  • CAS Number: 1803789-39-0

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds similar to this compound. The introduction of halogen substituents is known to enhance antibacterial activity. For instance, compounds with similar structures have shown effectiveness against various gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity Comparison

CompoundActivity Against S. aureusActivity Against MRSAOther Notable Activities
Compound ASubmicromolarYesEffective against E. faecalis
Compound BModerateNoActive against M. smegmatis
This compoundTBDTBDTBD

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound on cancer cell lines have been investigated. Preliminary findings suggest that compounds with similar structural features exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing potential anticancer therapies.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of chlorine and difluoromethoxy groups enhances the compound's reactivity and facilitates the formation of stable complexes with biomolecules. These interactions may lead to alterations in enzyme activity or receptor binding, contributing to its observed biological effects .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluating a series of chlorinated compounds found that those with dichlorinated structures exhibited broader antibacterial spectra compared to their monochlorinated counterparts. Compounds similar to this compound showed significant activity against both gram-positive bacteria and mycobacterial strains .
  • Cytotoxicity Assessment : Research focusing on the cytotoxic profiles of structurally related compounds indicated that several derivatives displayed low toxicity towards primary mammalian cells while maintaining efficacy against cancer cell lines. This suggests a promising therapeutic window for further exploration .

Q & A

Q. What are the recommended synthetic routes for 2,3-dichloro-4-(difluoromethoxy)benzylamine, and how do reaction conditions influence yield?

The synthesis of benzylamine derivatives often involves functionalizing aromatic precursors. For example, substituted benzaldehydes can react with triazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . For this compound, a plausible route could involve:

  • Chlorination and fluorination of a benzylamine precursor, leveraging directed C-H activation strategies (e.g., Rh-catalyzed methods) to install chloro and difluoromethoxy groups regioselectively .
  • Critical parameters : Reflux time, solvent polarity, and acid catalyst concentration significantly affect yield. For instance, extended reflux (4+ hours) may improve conversion but risk side reactions like over-halogenation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm the presence of dichloro and difluoromethoxy groups via splitting patterns and chemical shifts.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
  • HPLC with UV/Vis detection : Useful for purity assessment, especially when detecting trace impurities like dehalogenated byproducts .
  • Melting point analysis : Cross-referencing observed mp with literature values (e.g., similar compounds like 4-bromo-2-fluorobenzylamine hydrochloride have mp 249–254°C) helps confirm identity .

Q. How does the basicity of the benzylamine group influence reactivity in downstream applications?

The lone pair on the benzylamine nitrogen enhances nucleophilicity, facilitating reactions like acylation or alkylation. However, electron-withdrawing groups (e.g., Cl, CF3_3O) reduce basicity by delocalizing the nitrogen lone pair, which can slow protonation or coordination in catalytic systems . For example, benzylamine derivatives with electron-withdrawing substituents exhibit lower pKa_a values, altering solubility and reaction kinetics in aqueous media .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the installation of chloro and difluoromethoxy groups?

  • Directed C-H activation : Rhodium catalysts can functionalize specific C-H bonds adjacent to directing groups (e.g., amines). For instance, the difluoromethoxy group may act as a directing group, enabling selective chlorination at the 2- and 3-positions via metallacycle intermediates .
  • Protection/deprotection : Temporarily protecting the amine group during halogenation steps prevents undesired side reactions. For example, Boc protection of the benzylamine nitrogen could improve selectivity during electrophilic chlorination.

Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?

  • Dynamic effects : Rotational barriers in the difluoromethoxy group (–OCF2_2H) may cause unexpected splitting in 19F^{19}\text{F} NMR. Variable-temperature NMR experiments can clarify whether conformational mobility affects signal multiplicity.
  • DFT calculations : Comparing experimental 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts with density functional theory (DFT)-predicted values helps identify misassignments .
  • Isotopic labeling : Synthesizing 15N^{15}\text{N}- or 2H^{2}\text{H}-labeled analogs simplifies peak assignment in complex spectra.

Q. What metabolic or degradation pathways are anticipated for this compound, and how can they be tracked?

  • In vitro studies : Incubation with liver microsomes (e.g., human CYP450 enzymes) can reveal oxidative dechlorination or O-demethylation pathways. LC-MS/MS is ideal for detecting metabolites like 2,3-dichloro-4-hydroxybenzylamine .
  • Stability testing : Accelerated degradation under acidic/basic conditions (e.g., HCl/NaOH) identifies labile functional groups. For example, the difluoromethoxy group may hydrolyze to a hydroxyl group under strong acidic conditions, forming 2,3-dichloro-4-hydroxybenzylamine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-4-(difluoromethoxy)benzylamine
Reactant of Route 2
2,3-Dichloro-4-(difluoromethoxy)benzylamine

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